![molecular formula C24H15ClN4O5 B2858480 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-15-9](/img/new.no-structure.jpg)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Protocols
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is involved in various synthesis methods and protocols. For example, L-proline-catalyzed synthesis procedures have been developed for structurally complex heterocyclic ortho-quinones, which are significant in creating this compound. This method is characterized by high atom economy, leading to the generation of two rings along with two C–C, one C–N, and two C=N bonds in a single operation. It also offers environmental benefits due to short reaction times, excellent yield, easy work-up, and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Antitumor Activity
Research has been conducted on novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which include compounds structurally related to this compound. These compounds have been synthesized and tested for antitumor activity toward a panel of 11 cell lines in vitro. One of these compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).
Gly/NMDA and AMPA Receptor Binding
Studies on 3-hydroxy-quinazoline-2,4-dione derivatives, closely related to the chemical structure , show that they can be used as selective Gly/NMDA and AMPA receptor antagonists. Introduction of specific substituents such as chlorine atoms on the benzofused moiety of these compounds has yielded Gly/NMDA selective antagonists, while the presence of certain groups has shifted the affinity and selectivity towards the AMPA receptor (Colotta et al., 2004).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of quinazoline-2,4-dione, a core component of the chemical , have been widely studied. These studies include the synthesis of isatoic anhydride derivatives and phthalazinone derivatives, which are key in understanding the structural and functional aspects of such compounds (Bogdanov & Mironov, 2016); (Mahmoud et al., 2012).
High-Pressure Liquid Chromatographic Analysis
High-pressure liquid chromatography has been used for the analysis of benzo(a)pyrene metabolites, including quinones similar to the compound . This method can separate various metabolites, demonstrating its utility in studying complex chemical structures (Selkirk et al., 1974).
Synthesis of Quinazolin-4-one Linked Oxadiazole Derivatives
Research has also been conducted on the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, related to the chemical structure of interest. These derivatives have been evaluated for various biological activities, indicating the potential of these compounds in therapeutic applications (Dewangan et al., 2016).
Propriétés
Numéro CAS |
1207017-15-9 |
|---|---|
Formule moléculaire |
C24H15ClN4O5 |
Poids moléculaire |
474.86 |
Nom IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-3-1-2-13(8-16)11-29-23(30)17-6-4-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-5-7-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
Clé InChI |
SHTQZYAPPLJQKD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC(=CC=C6)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
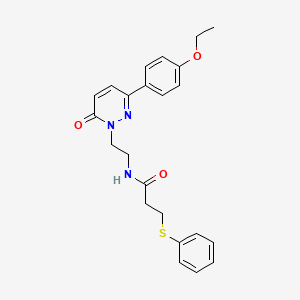
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
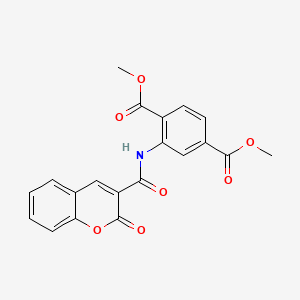
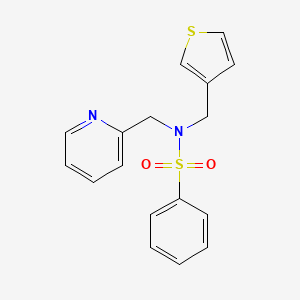
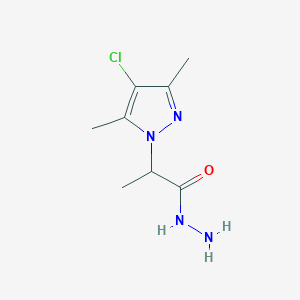

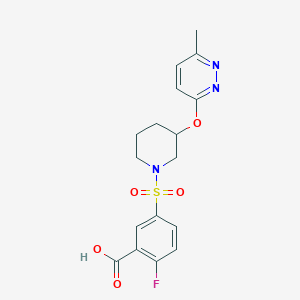
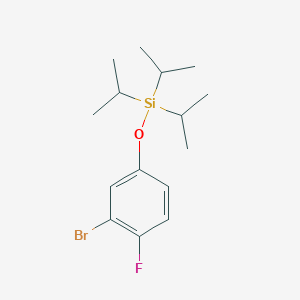
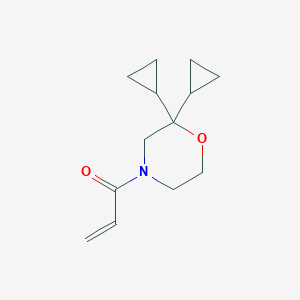
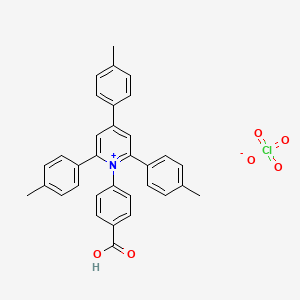
![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
